molecular formula C10H12Cl3NO2 B2558348 (R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride CAS No. 880347-78-4

(R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride

Cat. No. B2558348
M. Wt: 284.56
InChI Key: NOTFEHXAVUQWDQ-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride, commonly known as DCPP, is a synthetic compound used in a variety of scientific research applications. It is used in the synthesis of a variety of compounds, including pharmaceuticals, and has been used to study the biochemical and physiological effects of various compounds. DCPP has a variety of advantages and limitations for use in laboratory experiments, as well as a wide range of potential future directions for research. This article will discuss the synthesis method of DCPP, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.

Scientific Research Applications

DCPP has been used in a variety of scientific research applications. It has been used in studies of the biochemical and physiological effects of various compounds, as well as in the synthesis of pharmaceuticals. It has also been used in studies of the mechanism of action of various compounds, as well as in the synthesis of other compounds.

Mechanism Of Action

The mechanism of action of DCPP is not fully understood. However, it is believed to act as an agonist at the muscarinic acetylcholine receptor. This receptor is involved in a variety of physiological processes, including the regulation of heart rate, respiration, and gastrointestinal motility. In addition, DCPP has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.

Biochemical And Physiological Effects

DCPP has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to increase the release of acetylcholine, which can lead to increased heart rate, respiration, and gastrointestinal motility. In addition, DCPP has been shown to reduce the activity of the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the body.

Advantages And Limitations For Lab Experiments

DCPP has a variety of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a convenient compound for use in experiments. In addition, it is relatively stable, making it a good choice for long-term experiments. However, it is also relatively expensive, making it a less cost-effective choice for some experiments.

Future Directions

There are a variety of potential future directions for research involving DCPP. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. In addition, further research could be done to investigate its potential therapeutic applications, such as its use in the treatment of neurological disorders. Additionally, further research could be done to explore its potential use in the synthesis of other compounds. Finally, further research could be done to explore its potential use in drug delivery systems.

properties

IUPAC Name

methyl (2R)-2-amino-3-(3,4-dichlorophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2.ClH/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTFEHXAVUQWDQ-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC(=C(C=C1)Cl)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride

Synthesis routes and methods

Procedure details

To a stirred solution of (S)-2-tert-butoxycarbonylamino-3-(3,4-dichloro-phenyl)-propionic acid (0.67 g, 2.00 mmol) in MeOH (13 mL) at 0° C. was added SOCl2 (0.29 mL, 4.00 mmol). The reaction mixture was allowed to stir and warm to rt overnight. The mixture was concentrated to provide the product as a white solid (0.56 g, 99%). 1H NMR (400 MHz, DMSO-d6): 8.66 (br s, 2H), 7.65-7.60 (m, 2H), 7.26 (dd, J=8.2, 1.9, 1H), 4.37 (br s, 1H), 3.72 (s, 3H), 3.18-3.14 (m, 2H).
Quantity
0.67 g
Type
reactant
Reaction Step One
Name
Quantity
0.29 mL
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Yield
99%

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